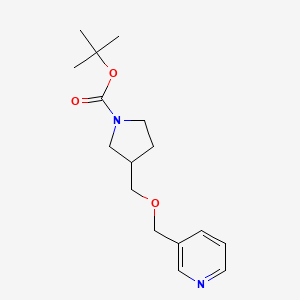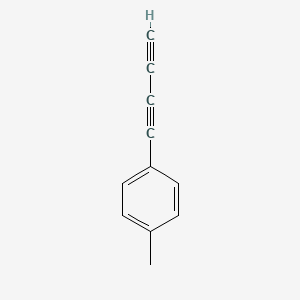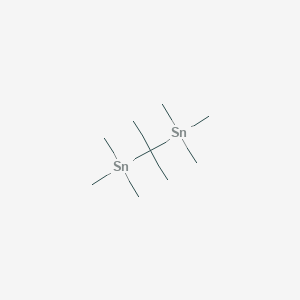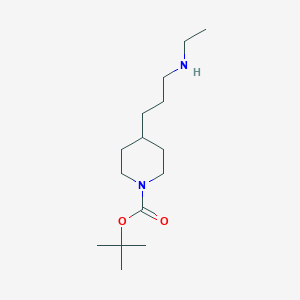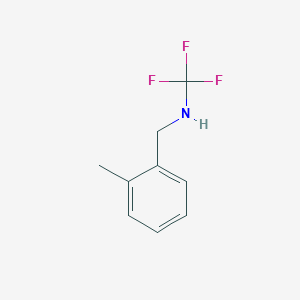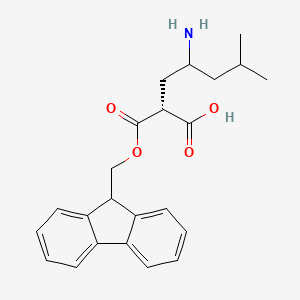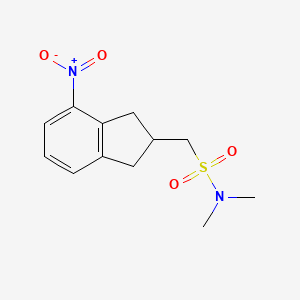
1,1-Difluorohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluorohept-1-ene is an organofluorine compound with the molecular formula C7H12F2 It is characterized by the presence of two fluorine atoms attached to the first carbon of a heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Difluorohept-1-ene can be synthesized through the fluorination of hept-1-ene. One common method involves the use of hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of fluorine atoms to the desired position on the heptene chain.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluorohept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Heptane.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
1,1-Difluorohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Difluorohept-1-ene involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluorocyclopropane: Known for its applications in organic synthesis and as a building block for more complex molecules.
Uniqueness: 1,1-Difluorohept-1-ene is unique due to its longer carbon chain and the specific positioning of the fluorine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C7H12F2 |
|---|---|
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
1,1-difluorohept-1-ene |
InChI |
InChI=1S/C7H12F2/c1-2-3-4-5-6-7(8)9/h6H,2-5H2,1H3 |
Clave InChI |
CHOOIXAAVMMENN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


